Isomigrastatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

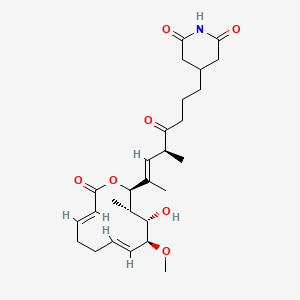

Isomigrastatin is a macrolide.

Wissenschaftliche Forschungsanwendungen

Antimetastatic Properties

Isomigrastatin has been identified as a potent inhibitor of tumor cell migration, making it a candidate for developing therapies targeting metastasis. Research indicates that this compound can inhibit the migration of various human tumor cell lines in vitro, which is crucial since metastasis is a leading cause of cancer mortality .

Mechanism of Action

- This compound acts by interfering with cellular pathways involved in migration and invasion. It has been shown to inhibit the dynamics of E-cadherin, a protein critical for cell adhesion, thereby reducing invasive potential in cancer cells .

- The compound also functions as an antagonist of muscarinic acetylcholine receptors, which may contribute to its effects on multidrug resistance in tumors .

Synthesis and Structural Modifications

The synthesis of this compound analogues has been a focus of research to enhance its biological activity. Various structural modifications have been explored to improve potency and selectivity against tumor cells:

| Compound | IC50 (nM) | Description |

|---|---|---|

| This compound | 410 | Original compound showing significant anti-migratory effects |

| MGSTA-5 | 974 | A truncated analogue with improved activity |

| MGSTA-14 | 301 | A core analogue demonstrating strong inhibition in MDA-MB361 cells |

These analogues have shown varying degrees of efficacy against different cancer cell lines, indicating that subtle changes in structure can significantly influence biological activity .

Biosynthetic Pathways

Understanding the biosynthetic pathways of this compound is essential for optimizing production methods. The gene cluster responsible for its biosynthesis consists of 11 genes within Streptomyces platensis. Recent studies have focused on manipulating these pathways to enhance yield through heterologous expression systems .

Key Findings:

- Optimization of fermentation conditions has led to increased yields of this compound, reaching up to 213.8 mg/L under specific conditions .

- The study of post-polyketide synthase modifications reveals that tailoring enzymes play a significant role in generating structural diversity among analogues .

Case Studies and Clinical Implications

Several studies have evaluated the therapeutic potential of this compound and its analogues:

- A study demonstrated that analogues like MGSTA-6 exhibited enhanced inhibition of cell migration in highly metastatic breast cancer cells compared to less invasive cell lines, suggesting that these compounds could be tailored for specific cancer types .

- Another investigation into the thermolysis of this compound showed that it could be transformed into migrastatin, which also possesses antimetastatic properties. This transformation allows for the generation of a library of migrastatin analogues with potentially improved therapeutic profiles .

Eigenschaften

CAS-Nummer |

415952-70-4 |

|---|---|

Molekularformel |

C27H39NO7 |

Molekulargewicht |

489.6 g/mol |

IUPAC-Name |

4-[(E,5S)-7-[(2R,3S,4S,5S,6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+/t17-,19-,22-,26-,27-/m0/s1 |

InChI-Schlüssel |

TYTDEHCAAKKYOG-FEJRZXFSSA-N |

SMILES |

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H](/C=C/CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C)OC)O |

Kanonische SMILES |

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |

Synonyme |

iso-migrastatin isomigrastatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.